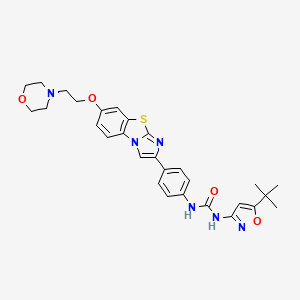
Quizartinib dihydrochloride
Vue d'ensemble
Description
Le quizartinib dihydrochlorure est un inhibiteur oral et puissant de la tyrosine kinase 3 de type FMS (FLT3). Il s’agit du premier médicament développé spécifiquement pour cibler FLT3, une tyrosine kinase réceptrice impliquée dans la prolifération des cellules souches hématopoïétiques. Le quizartinib dihydrochlorure est principalement utilisé dans le traitement de la leucémie myéloïde aiguë (LMA) avec des mutations de duplication en tandem interne (ITD) de FLT3 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du quizartinib dihydrochlorure implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle du quizartinib dihydrochlorure suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l’efficacité, la rentabilité et la conformité aux normes réglementaires. Cela comprend l’utilisation de réacteurs à haut débit, de systèmes automatisés de surveillance et de contrôle et de protocoles stricts d’assurance qualité .
Analyse Des Réactions Chimiques
Types de réactions
Le quizartinib dihydrochlorure subit diverses réactions chimiques, notamment :
Oxydation : implique l’ajout d’oxygène ou l’élimination d’hydrogène.
Réduction : implique l’ajout d’hydrogène ou l’élimination d’oxygène.
Substitution : implique le remplacement d’un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions impliquent généralement des températures contrôlées, des niveaux de pH spécifiques et l’utilisation de catalyseurs pour améliorer les vitesses de réaction .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule .
Applications de la recherche scientifique
Le quizartinib dihydrochlorure a un large éventail d’applications de recherche scientifique :
Chimie : utilisé comme composé modèle pour étudier le comportement des inhibiteurs de FLT3 et leurs interactions avec d’autres molécules.
Biologie : aide à comprendre le rôle de FLT3 dans la prolifération et la différenciation cellulaires.
Médecine : principalement utilisé dans le traitement de la LMA avec des mutations FLT3-ITD. .
Industrie : utilisé dans le développement de nouveaux agents thérapeutiques ciblant FLT3 et les voies associées.
Applications De Recherche Scientifique
Quizartinib dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of FLT3 inhibitors and their interactions with other molecules.
Biology: Helps in understanding the role of FLT3 in cell proliferation and differentiation.
Medicine: Primarily used in the treatment of AML with FLT3-ITD mutations. .
Industry: Used in the development of new therapeutic agents targeting FLT3 and related pathways.
Mécanisme D'action
Le quizartinib dihydrochlorure exerce ses effets en inhibant l’activité de FLT3. Il se lie au domaine de liaison de l’adénosine triphosphate (ATP) de FLT3, empêchant son activation et sa signalisation subséquente. Cette inhibition entraîne la suppression de la prolifération cellulaire et l’induction de l’apoptose dans les cellules LMA positives pour FLT3-ITD .
Comparaison Avec Des Composés Similaires
Composés similaires
Midostaurine : un autre inhibiteur de FLT3 utilisé dans le traitement de la LMA.
Giltéritinib : un inhibiteur double de FLT3 et AXL utilisé dans la LMA récidivante ou réfractaire.
Sorafénib : un inhibiteur multi-kinases ayant une activité contre FLT3.
Unicité
Le quizartinib dihydrochlorure est unique par sa haute spécificité et sa puissance contre les mutations FLT3-ITD. Il a montré une efficacité supérieure dans les essais cliniques par rapport aux autres inhibiteurs de FLT3, ce qui en fait un ajout précieux au régime de traitement de la LMA .
Propriétés
Numéro CAS |
1132827-21-4 |
|---|---|
Formule moléculaire |
C29H34Cl2N6O4S |
Poids moléculaire |
633.6 g/mol |
Nom IUPAC |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea;dihydrochloride |
InChI |
InChI=1S/C29H32N6O4S.2ClH/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34;;/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36);2*1H |
Clé InChI |
DHYPGRVMIOATAE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3.Cl.Cl |
SMILES canonique |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3.Cl.Cl |
Apparence |
Yellow to orange solid powder |
Key on ui other cas no. |
950769-58-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not soluble in water. |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AC220; AC 220; AC-220; AC010220; AC-010220; AC 010220; AC010220.2HCl; Quizartinib; Quizartinib HCl; Quizartinib dihydrochloride.. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide](/img/structure/B1684525.png)
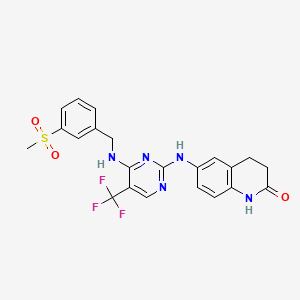

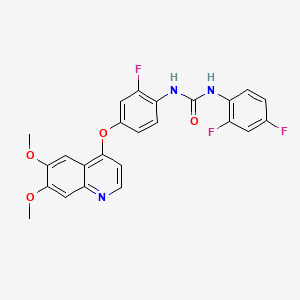


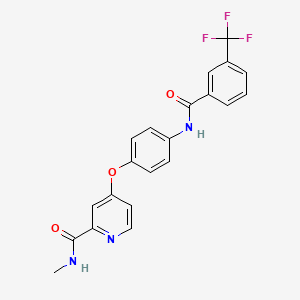

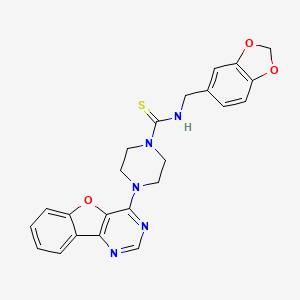

![2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B1684545.png)



